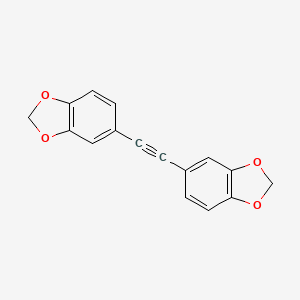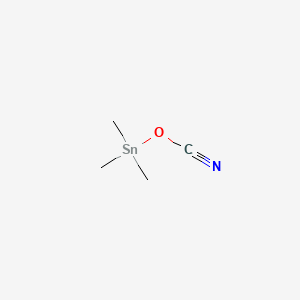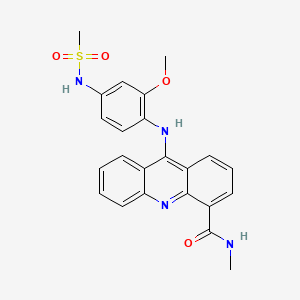
5,5'-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole) is an organic compound known for its unique structural properties It features two benzodioxole rings connected by an ethyne (acetylene) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole) typically involves the coupling of two benzodioxole units via an ethyne linkage. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole) can undergo various chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketones.
Reduction: The compound can be reduced to form the corresponding ethane derivative.
Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of ethane derivatives.
Substitution: Formation of halogenated or nitrated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
5,5’-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde: Another compound with an ethyne linkage, used in the synthesis of covalent organic frameworks (COFs) and porous organic cages.
4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methyl-1H-pyrrole): A compound with a similar ethyne linkage, used in the synthesis of conjugated polymers.
Uniqueness
5,5’-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole) is unique due to its benzodioxole rings, which provide distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.
Propiedades
| 79238-83-8 | |
Fórmula molecular |
C16H10O4 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
5-[2-(1,3-benzodioxol-5-yl)ethynyl]-1,3-benzodioxole |
InChI |
InChI=1S/C16H10O4/c1(11-3-5-13-15(7-11)19-9-17-13)2-12-4-6-14-16(8-12)20-10-18-14/h3-8H,9-10H2 |
Clave InChI |
KQXKNNCQXQZYCR-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C#CC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)



